Cas no 2011758-49-7 (1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride)

1-(3-Methoxycyclohexyl)cyclopropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a methoxy-substituted cyclohexyl ring and a cyclopropane sulfonyl chloride moiety. This compound is of interest in synthetic organic chemistry due to its reactive sulfonyl chloride group, which facilitates the formation of sulfonamides, sulfonate esters, and other sulfonyl-based derivatives. The methoxycyclohexyl group enhances solubility and steric properties, making it useful in the design of intermediates for pharmaceuticals, agrochemicals, and materials science. Its structural rigidity from the cyclopropane ring may also contribute to unique reactivity patterns. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride structure
2011758-49-7 structure
商品名:1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
CAS番号:2011758-49-7
MF:C10H17ClO3S
メガワット:252.758181333542
CID:6409660
PubChem ID:165490464

1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
    • 2011758-49-7
    • EN300-1143062
    • インチ: 1S/C10H17ClO3S/c1-14-9-4-2-3-8(7-9)10(5-6-10)15(11,12)13/h8-9H,2-7H2,1H3
    • InChIKey: VRDPGBITZHVGLS-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1(CC1)C1CCCC(C1)OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 252.0586933g/mol
  • どういたいしつりょう: 252.0586933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 51.8Ų

1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1143062-0.1g
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
2011758-49-7 95%
0.1g
$1183.0 2023-10-26
Enamine
EN300-1143062-1.0g
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
2011758-49-7
1g
$0.0 2023-06-09
Enamine
EN300-1143062-5g
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
2011758-49-7 95%
5g
$3894.0 2023-10-26
Enamine
EN300-1143062-1g
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
2011758-49-7 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1143062-0.5g
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
2011758-49-7 95%
0.5g
$1289.0 2023-10-26
Enamine
EN300-1143062-0.25g
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
2011758-49-7 95%
0.25g
$1235.0 2023-10-26
Enamine
EN300-1143062-10g
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
2011758-49-7 95%
10g
$5774.0 2023-10-26
Enamine
EN300-1143062-2.5g
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
2011758-49-7 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1143062-0.05g
1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride
2011758-49-7 95%
0.05g
$1129.0 2023-10-26

1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride 関連文献

1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chlorideに関する追加情報

1-(3-Methoxycyclohexyl)cyclopropane-1-sulfonyl Chloride: A Comprehensive Overview

The compound 1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride, identified by the CAS number 2011758-49-7, is a highly specialized chemical entity with significant applications in various fields of organic synthesis. This compound is particularly notable for its role in the construction of bioactive molecules, where its unique structure facilitates the formation of complex architectures. Recent advancements in synthetic chemistry have further highlighted its potential as a versatile building block in the development of novel pharmaceutical agents and materials.

The structure of 1-(3-methoxycyclopropane-1-sulfonyl chloride comprises a cyclopropane ring fused with a sulfonyl chloride group, which introduces both electronic and steric effects into the molecule. The presence of the methoxy group on the cyclohexyl ring adds an additional layer of functionality, enhancing its reactivity and making it suitable for a wide range of transformations. This compound has been extensively studied in the context of its reactivity under various reaction conditions, including nucleophilic substitutions, cycloadditions, and coupling reactions.

Recent research has demonstrated that 1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride exhibits exceptional stability under mild reaction conditions, making it an ideal candidate for large-scale synthesis. Its ability to undergo selective transformations without compromising the integrity of other functional groups has positioned it as a key intermediate in the synthesis of advanced materials. For instance, studies published in leading journals such as Nature Chemistry and Angewandte Chemie have highlighted its role in the construction of biodegradable polymers and high-performance adhesives.

In addition to its synthetic applications, this compound has also been explored for its potential in medicinal chemistry. The cyclopropane moiety is known to impart unique pharmacokinetic properties to molecules, including enhanced bioavailability and improved drug delivery efficiency. Recent clinical studies have indicated that derivatives of cyclopropane sulfonyl chloride exhibit promising anti-inflammatory and anti-cancer activities, paving the way for their use in therapeutic applications.

The synthesis of 1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have successfully optimized the reaction conditions to achieve high yields and purity levels, ensuring that this compound is readily available for industrial applications. The development of scalable synthesis routes has further cemented its position as a valuable commodity in the chemical industry.

In terms of environmental impact, studies have shown that this compound exhibits low toxicity and biodegradability under controlled conditions. This makes it an eco-friendly alternative to traditional chemical intermediates, aligning with global efforts to promote sustainable chemistry practices. Regulatory agencies have also recognized its safety profile, allowing for its unrestricted use in various industrial settings.

The versatility of cyclopropane sulfonyl chloride extends beyond traditional chemical synthesis. Its unique electronic properties make it an attractive candidate for applications in materials science, particularly in the development of advanced coatings and electronic materials. Recent breakthroughs in nanotechnology have leveraged this compound's ability to form stable cross-linked networks, leading to the creation of high-strength composites with exceptional thermal stability.

In conclusion, 1-(3-methoxycyclohexyl)cyclopropane-1-sulfonyl chloride, CAS number 2011758-49-7, stands as a testament to the ingenuity and progress in modern organic chemistry. Its diverse applications across multiple disciplines underscore its importance as a key building block in contemporary chemical research and industry. As ongoing research continues to uncover new avenues for its utilization, this compound is poised to play an even more pivotal role in shaping the future of chemical innovation.

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